molecular formula C8H11N3O4S B8006316 N-Ethyl-N-(3-nitropyridin-2-yl)methanesulfonamide

N-Ethyl-N-(3-nitropyridin-2-yl)methanesulfonamide

Cat. No.: B8006316
M. Wt: 245.26 g/mol
InChI Key: SMEIRBBVPJCFBA-UHFFFAOYSA-N
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Description

N-Ethyl-N-(3-nitropyridin-2-yl)methanesulfonamide is a chemical compound with the molecular formula C8H11N3O4S and a molecular weight of 245.26 g/mol It is characterized by the presence of an ethyl group, a nitropyridine moiety, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-(3-nitropyridin-2-yl)methanesulfonamide typically involves the reaction of 3-nitropyridine-2-amine with ethyl methanesulfonate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-(3-nitropyridin-2-yl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-Ethyl-N-(3-aminopyridin-2-yl)methanesulfonamide .

Scientific Research Applications

N-Ethyl-N-(3-nitropyridin-2-yl)methanesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Ethyl-N-(3-nitropyridin-2-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-(3-nitropyridin-2-yl)methanesulfonamide
  • N-Propyl-N-(3-nitropyridin-2-yl)methanesulfonamide
  • N-Butyl-N-(3-nitropyridin-2-yl)methanesulfonamide

Uniqueness

N-Ethyl-N-(3-nitropyridin-2-yl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-ethyl-N-(3-nitropyridin-2-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4S/c1-3-10(16(2,14)15)8-7(11(12)13)5-4-6-9-8/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMEIRBBVPJCFBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=C(C=CC=N1)[N+](=O)[O-])S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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